Tianeptine

Description

This compound is a drug used primarily in the treatment of major depressive disorder and has been studied in the treatment of irritable bowel syndrome (IBS). Structurally, it is classified as a tricyclic antidepressant (TCA), however, it possesses different pharmacological properties than typical tricyclic antidepressants. this compound was discovered and patented by The French Society of Medical Research in the 1960s. Currently, this compound is approved in France and manufactured and marketed by Laboratories Servier SA; it is also marketed in several other European countries under the trade name “Coaxil” as well as in Asia (including Singapore) and Latin America as “Stablon” and “Tatinol” but it is not available in Australia, Canada, New Zealand, the U.K. or the U.S.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

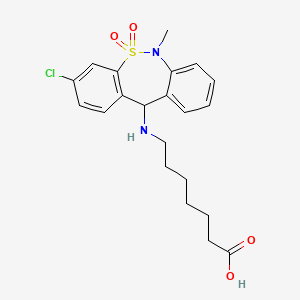

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048295 | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |

| Record name | Tianeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tianeptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tianeptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tianeptine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, chemical properties, and analytical methodologies for the atypical antidepressant, tianeptine (B1217405). The information is curated for professionals in the fields of pharmaceutical research, drug development, and chemical synthesis.

Chemical and Physical Properties

This compound, chemically known as 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acid, is a tricyclic compound with a unique seven-membered sultam ring system and a heptanoic acid side chain.[1][3] It is an amphoteric molecule, possessing both acidic and basic properties.[1][3] this compound is commercially available as a free carboxylic acid and as a sodium or sulfate (B86663) salt.[1][4]

Table 1: Physicochemical Properties of this compound and its Sodium Salt

| Property | This compound (Free Acid) | This compound Sodium Salt | Reference(s) |

| CAS Number | 72797-41-2 | 30123-17-2 | [1][5] |

| Molecular Formula | C₂₁H₂₅ClN₂O₄S | C₂₁H₂₄ClN₂NaO₄S | [5][6] |

| Molecular Weight | 436.953 g/mol | 458.93 g/mol | [1][7] |

| Melting Point | 144–147 °C | 148 °C | [1] |

| Appearance | White powder | White to pale yellow powder | [1] |

| pKa (acidic) | 4.4 | - | [1][3] |

| pKa (basic) | 6.86 | - | [1][3] |

| logP (pH 7.4) | 1.06 | - | [1][3] |

| Solubility (in water) | - | Soluble to 100 mM | [7][8] |

| Solubility (in DMSO) | - | Soluble to 10 mM | [7] |

Synthesis of this compound

The classical synthesis of this compound involves a multi-step process to construct the tricyclic core followed by the attachment of the heptanoic acid side chain.[1][3] While various synthetic routes have been developed, the initial synthesis provides a fundamental understanding of the molecule's construction.[1][9]

2.1. Classical Synthesis Pathway

The synthesis begins with the formation of the tricyclic core through a series of reactions, including nucleophilic substitution, hydrolysis, chlorination, Friedel-Crafts acylation, reduction, and a second chlorination.[1][3] The final step involves the nucleophilic substitution of the core with ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield this compound.[1][3]

Caption: Classical synthesis pathway of this compound.

2.2. Experimental Protocol: Synthesis of this compound Sodium Salt from this compound Acid

A common method for preparing the sodium salt involves reacting the this compound free acid with a sodium base.

Materials:

-

This compound (free acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound acid in ethanol.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the this compound solution while stirring.

-

The mixture is then typically refluxed.[10]

-

After the reaction is complete, the solvent is removed, often through methods like freeze-drying or spray drying, to yield the this compound sodium salt.[11]

Analytical Methodologies

Several analytical methods have been established for the quantification and characterization of this compound in pharmaceutical formulations and biological samples.

Table 2: Summary of Analytical Methods for this compound

| Method | Matrix | Sample Preparation | Detection | Key Parameters | Reference(s) |

| HPLC with Fluorescence Detection | Tablets | Extraction with water, derivatization with NBD-Cl. | Fluorescence (Ex: 458 nm, Em: 520 nm) | C18 column, mobile phase: acetonitrile/orthophosphoric acid. | [2][12] |

| UV-Visible Spectrophotometry | Tablets | Dissolution in isopropyl alcohol, followed by reaction with brucine/sodium meta periodate (B1199274) or Folin reagent. | UV-Vis Spectrophotometer (λmax: 510 nm or 450 nm) | - | |

| LC-MS/MS | Blood, Urine | Solid Phase Extraction (SPE) using a reverse-phase column. | Mass Spectrometry | SelectraCore® C18 LC column. | [13] |

| Chiral HPLC | Bulk drug, Unregulated products | Ethanol-based extraction. | UV Absorbance, Circular Dichroism (CD) | WhelkoShell or NicoShell chiral columns. | [14] |

3.1. Experimental Protocol: HPLC with Fluorescence Detection for this compound in Tablets

This method is based on the derivatization of this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form a fluorescent product.[2]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Fluorescence Detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]

Reagents:

-

Acetonitrile

-

Orthophosphoric acid

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Borate (B1201080) buffer (pH 8.5)[12]

-

Hydrochloric acid (0.1 N)[12]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in water. Further dilute to create working standard solutions.[12]

-

Sample Preparation: Weigh and powder ten tablets. An amount of powder equivalent to 10 mg of this compound is dissolved in water and sonicated.[12]

-

Derivatization: To an aliquot of the standard or sample solution, add borate buffer and NBD-Cl solution. Heat the mixture at 80°C for 20 minutes. After cooling, acidify with hydrochloric acid.[12]

-

Chromatographic Conditions:

Caption: Workflow for HPLC analysis of this compound in tablets.

Signaling Pathways and Mechanism of Action

Initially thought to be a selective serotonin (B10506) reuptake enhancer, recent studies have elucidated a more complex mechanism of action for this compound.[15][16] Its antidepressant and anxiolytic effects are now primarily attributed to its modulation of the glutamatergic system and its activity as a mu-opioid receptor agonist.[16][17][18]

4.1. Glutamatergic Modulation

This compound has been shown to normalize stress-induced changes in glutamatergic neurotransmission in the hippocampus and amygdala.[17] It influences the phosphorylation state of glutamate (B1630785) receptors, particularly AMPA and NMDA receptors.[17][19] This modulation is believed to be a key component of its therapeutic effects. The signaling cascade involves protein kinase A (PKA) and calmodulin-dependent protein kinase II (CaMKII).[1][3]

Caption: this compound's modulation of the glutamatergic signaling pathway.

4.2. Opioid Receptor Agonism

This compound acts as a full agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[1][18] This activity contributes to its analgesic effects and also its potential for abuse.[4][18] Activation of the MOR can lead to downstream effects such as dopamine (B1211576) release.[16][18]

This technical guide provides a foundational understanding of this compound's synthesis and chemical properties, intended to support further research and development in the pharmaceutical sciences. The provided experimental protocols and pathway diagrams offer practical insights for laboratory work and mechanistic studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site Maintenance [deadiversion.usdoj.gov]

- 5. This compound | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound sodium | C21H24ClN2NaO4S | CID 23663953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound sodium salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Production Method of this compound sodium - Chempedia - LookChem [lookchem.com]

- 11. CN103420937A - Synthesis method of this compound sodium - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. unitedchem.com [unitedchem.com]

- 14. jascoinc.com [jascoinc.com]

- 15. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 16. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]

- 17. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Enigmatic Antidepressant: An In-depth Technical Guide to the Early Discovery and Development of Tianeptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine (B1217405), a tricyclic antidepressant, presents a unique and complex pharmacological profile that has challenged conventional theories of antidepressant action since its discovery. Developed in the 1960s by the French Society of Medical Research, its journey from a paradoxical serotonin (B10506) uptake enhancer to a modulator of glutamatergic neurotransmission and a µ-opioid receptor agonist encapsulates a fascinating evolution in psychopharmacology. This technical guide provides a comprehensive overview of the early discovery and development of this compound, focusing on its synthesis, initial preclinical and clinical findings, and the elucidation of its multifaceted mechanism of action. All quantitative data is summarized for comparative analysis, and key experimental methodologies are detailed.

Initial Synthesis and Chemical Properties

This compound was first synthesized and patented in the 1960s by the French Society of Medical Research.[1][2] The core of its structure is a dibenzothiazepine nucleus, a tricyclic system that bears resemblance to other tricyclic antidepressants (TCAs). However, a key distinguishing feature is the presence of a long amino acid side chain, 7-aminoheptanoic acid, attached to the central ring.

The initial synthesis, as described in early patents and scientific literature, involved a multi-step process. A foundational patent for the synthesis of this compound and its sodium salt is U.S. Patent 3,758,528.[3] A general synthetic scheme is outlined below.

Experimental Protocols

General Synthetic Scheme for this compound:

A more detailed, albeit later, synthetic approach involves the condensation of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][4]thiazepine-5,5-dioxide with 7-aminoheptanoic acid ethyl ester, followed by hydrolysis to yield this compound.[5]

Early Pharmacological Investigations: The Serotonin Uptake Enhancement Hypothesis

Initial pharmacological studies in the 1980s placed this compound in a peculiar position within the landscape of antidepressant research, which was heavily dominated by the monoamine hypothesis of depression. Contrary to the prevailing theory that increasing synaptic serotonin levels through reuptake inhibition was the primary mechanism of antidepressant efficacy, this compound was found to enhance serotonin (5-HT) reuptake.

A seminal study by Mennini and colleagues in 1987 demonstrated that both acute and chronic administration of this compound increased the Vmax of serotonin uptake in rat brain synaptosomes and platelets, without significantly altering the Km.[1][6] This suggested an increase in the efficiency of the serotonin transporter (SERT), a mechanism directly opposing that of the widely used selective serotonin reuptake inhibitors (SSRIs).

Quantitative Data: Serotonin Uptake

| Parameter | Effect of this compound | Reference |

| Serotonin (5-HT) Uptake | Increased | [1] |

| Vmax (Maximum Velocity of 5-HT Uptake) | Increased | [1][6] |

| Km (Affinity of SERT for 5-HT) | No significant change | [6] |

Experimental Protocols

Ex Vivo Serotonin Uptake Assay (Based on Mennini et al., 1987):

-

Animal Model: Male rats.

-

Drug Administration: this compound administered intraperitoneally (i.p.).

-

Tissue Preparation: Following a washout period after the final dose, brain tissue (e.g., cortex, hippocampus) and platelets were collected. Synaptosomes were prepared from the brain tissue through a process of homogenization and differential centrifugation.

-

Uptake Assay: Synaptosomes or platelets were incubated with radiolabeled serotonin ([¹⁴C]5-HT) at various concentrations.

-

Measurement: The amount of radioactivity taken up by the synaptosomes or platelets was measured using liquid scintillation counting.

-

Data Analysis: Kinetic parameters (Vmax and Km) were determined by analyzing the concentration-dependent uptake data, typically using Lineweaver-Burk plots.

The Shift in Paradigm: Modulation of the Glutamatergic System

As research progressed, the serotonin uptake enhancement hypothesis proved insufficient to fully explain the antidepressant and anxiolytic effects of this compound. The focus then shifted towards the glutamatergic system, a key player in neuronal plasticity and stress-related psychopathologies.

Studies began to reveal that this compound could prevent the detrimental effects of stress on the brain, particularly in the hippocampus, a region crucial for memory and mood regulation. It was found to prevent stress-induced dendritic atrophy of hippocampal CA3 pyramidal neurons. A significant breakthrough came from electrophysiological studies demonstrating that this compound could modulate the activity of glutamate (B1630785) receptors, specifically the AMPA and NMDA receptors.

One key study showed that long-term treatment with this compound in chronically stressed rats normalized the stress-induced increase in the NMDA/AMPA receptor-mediated current ratio in the CA3 region of the hippocampus. The in-vitro application of this compound was also found to rapidly increase the amplitudes of both NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This effect was blocked by a kinase inhibitor, suggesting the involvement of a postsynaptic phosphorylation cascade.

Quantitative Data: Glutamatergic Modulation

| Parameter | Effect of Chronic Stress | Effect of this compound Treatment in Stressed Animals | Reference |

| NMDA/AMPA Receptor Current Ratio (Hippocampal CA3) | Increased | Normalized | |

| NMDA Receptor-mediated EPSC Amplitude (Hippocampal CA3) | Increased | Normalized | |

| AMPA Receptor-mediated EPSC Amplitude (Hippocampal CA3) | No significant change | Increased |

Experimental Protocols

Electrophysiological Recording of Glutamatergic Currents:

-

Animal Model: Male Wistar rats subjected to a chronic restraint stress paradigm.

-

Drug Administration: this compound (e.g., 10 mg/kg/day) administered concurrently with the stress protocol.

-

Tissue Preparation: After the treatment period, rats were euthanized, and hippocampal slices were prepared for electrophysiological recordings.

-

Recording Technique: Whole-cell patch-clamp recordings were performed on CA3 pyramidal neurons.

-

Stimulation: Excitatory postsynaptic currents (EPSCs) were evoked by stimulating afferent fibers.

-

Data Acquisition and Analysis: NMDA and AMPA receptor-mediated components of the EPSCs were isolated pharmacologically (e.g., using specific receptor antagonists). The amplitudes and ratios of these currents were then measured and compared across different experimental groups (control, stressed, this compound-treated).

A New Target Unveiled: The µ-Opioid Receptor

The most recent and significant evolution in the understanding of this compound's mechanism of action came with the discovery of its activity as a full agonist at the µ-opioid receptor (MOR) and a weaker agonist at the δ-opioid receptor (DOR).[7][8] This finding provided a compelling explanation for its analgesic and anxiolytic properties, as well as its potential for abuse at high doses.

Radioligand binding assays and functional G-protein activation assays confirmed that this compound directly interacts with and activates MORs. This discovery has profound implications for its therapeutic effects and has opened new avenues for research into the role of the opioid system in depression.

Quantitative Data: Opioid Receptor Binding and Functional Activity

| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |

| µ-Opioid Receptor (human) | 383 ± 183 nM | 194 ± 70 nM | [7] |

| µ-Opioid Receptor (mouse) | Not Reported | 641 ± 120 nM | [7] |

| δ-Opioid Receptor (human) | >10,000 nM | 37,400 ± 11,200 nM | [7] |

| κ-Opioid Receptor | No significant binding | No significant activity | [7] |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors:

-

Preparation: Membranes from cells expressing the human opioid receptors (µ, δ, or κ) were prepared.

-

Assay: The cell membranes were incubated with a specific radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR) in the presence of varying concentrations of this compound.

-

Measurement: The amount of radioligand bound to the receptors was measured after separating the bound from the unbound ligand (e.g., by filtration).

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay):

-

Preparation: Cell membranes expressing the opioid receptor of interest were used.

-

Assay: The membranes were incubated with GDP, a non-hydrolyzable GTP analog ([³⁵S]GTPγS), and varying concentrations of this compound.

-

Mechanism: Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation.

-

Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins was measured.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) was determined to assess its potency as an agonist.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Evolution of the understanding of this compound's mechanism of action.

Caption: Experimental workflow for ex vivo serotonin uptake assay.

Caption: Experimental workflow for electrophysiological studies of glutamatergic modulation.

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The early discovery and development of this compound have traced a remarkable scientific journey, from its initial synthesis as a novel tricyclic compound to the progressive unraveling of its complex and multifaceted mechanism of action. The initial, counterintuitive findings of serotonin uptake enhancement challenged the prevailing dogma of antidepressant pharmacology and spurred further investigation. Subsequent research unveiled its profound effects on the glutamatergic system and its role in mitigating the neurobiological consequences of stress. The more recent identification of this compound as a µ-opioid receptor agonist has provided a more complete picture of its pharmacological profile, explaining its diverse clinical effects and associated risks. This in-depth understanding of this compound's journey offers valuable insights for researchers, scientists, and drug development professionals, not only in the context of antidepressant drug discovery but also in the broader field of neuropharmacology. The story of this compound serves as a compelling reminder of the intricate nature of brain chemistry and the continuous need for open-minded and rigorous scientific inquiry.

References

- 1. This compound, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8198268B2 - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103420937A - Synthesis method of this compound sodium - Google Patents [patents.google.com]

- 6. Increased serotonin platelet uptake after this compound administration in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Tianeptine on the Glutamatergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405) is an atypical antidepressant whose mechanism of action deviates significantly from the classical monoaminergic hypothesis.[1][2] A substantial body of evidence now indicates that its therapeutic efficacy, particularly its effects on mood, anxiety, and cognition, is deeply rooted in its modulation of the glutamatergic system.[2][3] This document provides a comprehensive technical overview of this compound's interaction with glutamate (B1630785) signaling pathways. It details the molecular mechanisms, summarizes quantitative experimental findings, outlines key experimental protocols, and visualizes the involved pathways. The primary focus is on this compound's ability to normalize stress-induced glutamatergic dysregulation, potentiate AMPA receptor function, and promote synaptic plasticity, which collectively contribute to its neuroprotective and antidepressant properties.[1][4]

Introduction: Shifting from Monoamines to Glutamate

Initially, this compound was classified as a selective serotonin (B10506) reuptake enhancer (SSRE), a paradoxical mechanism that challenged the prevailing monoamine hypothesis of depression.[5] However, more recent and technologically advanced studies have shown that this compound has a low affinity for serotonin transporters and does not significantly affect serotonin neurotransmission.[6] The scientific consensus has since shifted, identifying the modulation of the glutamatergic system as the primary mechanism of action for this compound's antidepressant effects.[3][6]

Stress and depression are pathologically linked to glutamatergic dysregulation, including excessive glutamate release and altered receptor function in critical brain regions like the hippocampus and amygdala.[1][7] this compound appears to exert its therapeutic effects by counteracting these pathological changes, thereby restoring neuronal resilience and plasticity.[1][8]

Molecular Mechanisms of this compound's Glutamatergic Action

This compound's influence on the glutamatergic system is multifaceted, involving the regulation of glutamate release, modulation of postsynaptic glutamate receptors (AMPA and NMDA), and the activation of downstream signaling cascades that promote neuroplasticity.

Normalization of Stress-Induced Glutamate Release

Chronic stress leads to excessive glutamate release in brain regions like the basolateral amygdala (BLA), contributing to neuronal atrophy and impaired synaptic function.[1] this compound has been shown to prevent this pathological surge.

-

In the Amygdala: Acute restraint stress significantly increases extracellular glutamate levels in the BLA. Pre-treatment with this compound inhibits this stress-induced increase, an effect not observed with the SSRI fluoxetine.[1][9] This suggests a distinct mechanism for this compound in modulating stress-induced glutamate excitotoxicity.[1]

-

In the Hippocampus: By normalizing glutamate levels, this compound protects hippocampal neurons, particularly in the CA3 region, from the dendritic atrophy caused by chronic stress.[1][4]

Modulation of Postsynaptic Glutamate Receptors

This compound directly and indirectly modulates the function of ionotropic glutamate receptors, primarily AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionate) and NMDA (N-methyl-D-aspartate) receptors. This action is crucial for restoring synaptic strength and plasticity.[10][11]

-

AMPA Receptor Potentiation: A major mechanism for this compound is the enhancement of AMPA receptor function.[12] It increases the phosphorylation of the GluA1 subunit at key sites (Ser831 and Ser845), which is associated with increased receptor activity and synaptic insertion.[7][12] This potentiation of AMPA-mediated currents is believed to be a core component of its rapid antidepressant effects.[12][13]

-

NMDA Receptor Normalization: Chronic stress can persistently enhance NMDA receptor-mediated currents in CA3 pyramidal neurons.[1] this compound treatment normalizes the ratio of NMDA-to-AMPA receptor currents that are altered by stress, preventing the pathological over-activity of NMDA receptors.[10][14]

Stimulation of Neurotrophic Pathways

This compound's glutamatergic modulation triggers downstream signaling cascades that promote neurogenesis and synaptic plasticity, primarily through the action of Brain-Derived Neurotrophic Factor (BDNF).[5][15]

-

Increased BDNF Expression: Stress is known to decrease BDNF expression in the hippocampus. This compound reverses this deficit, leading to increased BDNF levels, which supports neuronal survival and growth.[1][5]

-

Activation of Kinase Cascades: The potentiation of AMPA receptors by this compound involves the activation of several intracellular protein kinases, including CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKA (Protein Kinase A), via MAPK pathways.[12][13] These kinases are critical for synaptic plasticity.[12]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from preclinical studies, providing a clear comparison of this compound's effects across different experimental paradigms.

Table 1: Effects on Glutamate Release and Receptor Currents

| Parameter | Brain Region | Model | This compound Treatment | Result | Citation |

| Extracellular Glutamate | Basolateral Amygdala (BLA) | Acute Restraint Stress | 10 mg/kg, i.p. | Inhibited stress-induced increase in glutamate efflux. | [1][9] |

| NMDA/AMPA Current Ratio | Hippocampal CA3 | Chronic Restraint Stress | 10 mg/kg/day for 21 days | Normalized the stress-induced increase in the NMDA/AMPA ratio. | [10][14] |

| AMPA/NMDA EPSCs | Hippocampal CA3 | In vitro slice | 10 µM | Rapidly increased the amplitude of both NMDA and AMPA EPSCs. | [14][16] |

| GluA1 Phosphorylation (Ser831) | Prefrontal Cortex (PFC) | Acute Stress | Acute treatment | Significantly increased phosphorylation. | [7] |

| GluA1 Phosphorylation (Ser831 & Ser845) | Hippocampal CA3 | Chronic Treatment | Chronic treatment | Significantly increased phosphorylation. | [7] |

Table 2: Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)

| Brain Pathway | Model | This compound Treatment | Result | Citation |

| Hippocampal CA1 | Acute Stress | 10 mg/kg, i.p. (post-stress) | Rapidly reversed the stress-induced block of LTP induction. | [17] |

| Hippocampal CA1 | In vitro slice (no stress) | 10 µM | Enhanced submaximal LTP induced by theta-burst stimulation. | [18] |

| Hippocampus-PFC | Acute Stress | 10 mg/kg, i.p. | Restored LTP from stress-induced impairment. | [7][19] |

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research.

Protocol 1: In Vivo Microdialysis for Extracellular Glutamate

-

Objective: To measure real-time changes in extracellular glutamate levels in the amygdala of awake, freely moving rats under stress.

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the basolateral amygdala (BLA). Animals are allowed to recover for 5-7 days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Experimental Timeline:

-

Baseline (120 min): Dialysate samples are collected every 20 minutes to establish a stable baseline of glutamate concentration.

-

Drug Administration (30 min prior to stress): this compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Stress Protocol (e.g., 60 min): Animals are placed in a restraint tube.

-

Post-Stress (120 min): Sample collection continues after the stressor is removed.

-

-

Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Citation for Methodology: Based on protocols described in Reznikov et al. (2007) and cited in McEwen et al. (2009).[1]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors in hippocampal slices.

-

Slice Preparation: Male Wistar rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal hippocampal slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Pyramidal neurons in the CA3 region are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution.

-

Stimulation and Recording:

-

A stimulating electrode is placed to activate commissural/associational fibers.

-

To isolate AMPA receptor currents, the neuron is voltage-clamped at -70 mV.

-

To measure the NMDA receptor component, the membrane potential is held at +40 mV to relieve the magnesium block. The AMPA component is recorded at -70 mV, and the NMDA component is measured 50 ms (B15284909) after the stimulus artifact at +40 mV. The NMDA/AMPA ratio is then calculated.

-

-

Drug Application: this compound (e.g., 10 µM) is applied directly to the bath perfusion system to observe acute effects. For chronic studies, animals are pre-treated for 21 days (10 mg/kg/day).

-

Citation for Methodology: Based on protocols described by Kole et al. (2002).[14][16]

Signaling Pathways and Conceptual Workflows

The following diagrams, generated using DOT language, visualize the key pathways and processes involved in this compound's action.

Diagram 1: this compound's Molecular Signaling Cascade

Caption: this compound counteracts stress by inhibiting glutamate release and potentiating AMPA receptor signaling.

Diagram 2: Experimental Workflow for Electrophysiology

Caption: Workflow for patch-clamp studies on chronically treated animals.

Conclusion and Future Directions

The evidence strongly supports the hypothesis that this compound's antidepressant and neuroprotective effects are mediated primarily through its ability to normalize glutamatergic neurotransmission.[1][2] By preventing stress-induced glutamate excitotoxicity and potentiating AMPA receptor-mediated synaptic plasticity, this compound restores the structural and functional integrity of neural circuits compromised by stress and depression.[4][7]

For drug development professionals, this compound serves as a compelling example of a successful therapeutic that targets glutamate pathways. Future research should aim to:

-

Elucidate the Primary Target: While the downstream effects are well-documented, the initial molecular target that triggers these glutamatergic changes (e.g., mu-opioid receptor agonism, direct receptor modulation) requires further clarification.[3][20]

-

Develop More Selective Modulators: Understanding the precise kinase pathways (e.g., CaMKII, PKA) activated by this compound could lead to the development of more targeted drugs that enhance synaptic plasticity with fewer off-target effects.[12][21]

-

Translate to Clinical Biomarkers: Investigate whether measures of glutamatergic function (e.g., via magnetic resonance spectroscopy) could serve as biomarkers to predict patient response to this compound and other glutamate-modulating antidepressants.

References

- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]

- 7. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound.com [this compound.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMDA and AMPA receptors are involved in the antidepressant-like activity of this compound in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The antidepressant this compound potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways [frontiersin.org]

- 14. This compound.com [this compound.com]

- 15. researchgate.net [researchgate.net]

- 16. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, stress and synaptic plasticity [this compound.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Regulation of AMPA receptor surface trafficking and synaptic plasticity by a cognitive enhancer and antidepressant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurobiology of Tianeptine: A Deep Dive into Synaptic Plasticity

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the intricate neurobiological mechanisms of Tianeptine, with a specific focus on its profound effects on synaptic plasticity. This compound, an atypical antidepressant, has garnered significant attention for its unique mode of action that diverges from classical monoaminergic modulation. Instead, its therapeutic efficacy appears to be deeply rooted in its ability to modulate the glutamatergic system, enhance neurotrophic support, and promote structural and functional synaptic plasticity. This document provides a comprehensive overview of the core molecular pathways influenced by this compound, detailed experimental protocols for key assays, and a quantitative summary of its effects to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of this compound-Induced Synaptic Plasticity

This compound's influence on synaptic plasticity is multifaceted, primarily revolving around the modulation of glutamatergic neurotransmission, the potentiation of neurotrophic factor signaling, and the activation of downstream pathways crucial for protein synthesis and structural changes at the synapse.

Modulation of the Glutamatergic System

Contrary to early hypotheses, this compound's primary mechanism of action is now understood to be the modulation of the glutamatergic system, particularly targeting AMPA and NMDA receptors.[1][2][3] This interaction is crucial for restoring synaptic plasticity, which is often impaired in stress-related disorders.[4]

This compound has been shown to prevent stress-induced alterations in glutamatergic neurotransmission in critical brain regions like the hippocampus and amygdala.[5][6] Specifically, it normalizes the stress-induced enhancement of the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs).[5][7] Furthermore, this compound enhances AMPA receptor-mediated signaling. It promotes the phosphorylation of the GluA1 subunit of AMPA receptors at serine-831 and serine-845, key events in potentiating AMPA receptor function.[8][9] This is achieved through the activation of protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8][10]

This compound also influences the trafficking and synaptic stabilization of AMPA receptors. It reduces the surface diffusion of AMPA receptors, thereby increasing their presence at the synapse.[10] This is mediated by a CaMKII-dependent mechanism that strengthens the interaction between the AMPA receptor auxiliary subunit, stargazin, and the postsynaptic density protein, PSD-95.[10]

Enhancement of Neurotrophic Factors

This compound consistently demonstrates the ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis, synaptic plasticity, and overall brain health.[2][11] Both acute and chronic treatment with this compound have been shown to elevate BDNF levels in the prefrontal cortex and hippocampus.[11][12] In the amygdala, this compound increases BDNF mRNA and protein levels, which is thought to contribute to the enhancement of amygdalar synaptic plasticity.[13] This upregulation of BDNF is a crucial component of this compound's neuroprotective and antidepressant-like effects.[11]

Activation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of protein synthesis, which is essential for long-lasting forms of synaptic plasticity. This compound has been demonstrated to activate the mTORC1 signaling pathway in hippocampal neurons.[14][15][16] This activation leads to the phosphorylation and activation of downstream targets such as 4E-BP1 and p70S6K.[14][16] The activation of the mTORC1 pathway by this compound is linked to increases in dendritic outgrowth, spine density, and the expression of synaptic proteins like PSD-95, synaptophysin, and GluR1.[14][15]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on the effects of this compound on molecular and cellular components of synaptic plasticity.

Table 1: Effects of this compound on mTORC1 Signaling Pathway Components

| Protein | Treatment Condition | Fold Change vs. Control | Brain Region | Reference |

| p-mTORC1 (Ser2448) | This compound (100 µM) | ~1.8 | Rat Hippocampal Neurons | [3] |

| p-4E-BP1 (Thr37/46) | This compound (100 µM) | ~2.0 | Rat Hippocampal Neurons | [3] |

| p-p70S6K (Thr389) | This compound (100 µM) | ~2.2 | Rat Hippocampal Neurons | [3] |

Table 2: Effects of this compound on AMPA Receptor Phosphorylation

| Protein | Treatment Condition | Fold Change vs. Saline | Brain Region | Reference |

| p-GluA1 (Ser831) | Chronic this compound | ~1.5 | Mouse Frontal Cortex | [17] |

| p-GluA1 (Ser831) | Chronic this compound | ~1.4 | Mouse Hippocampus (CA3) | [17] |

| p-GluA1 (Ser845) | Chronic this compound | ~1.3 | Mouse Hippocampus (CA3) | [17] |

Table 3: Effects of this compound on Neurotrophic Factor Levels

| Protein | Treatment Condition | Fold Change vs. Control/Saline | Brain Region | Reference |

| BDNF | Chronic this compound (15 mg/kg) | Increased | Rat Prefrontal Cortex | [12][16] |

| BDNF | Chronic this compound (15 mg/kg) | Increased | Rat Hippocampus | [12][16] |

| BDNF mRNA | Chronic this compound + Stress | ~1.7 | Rat Amygdala | [13] |

Table 4: Effects of this compound on Synaptic Currents

| Parameter | Treatment Condition | Observation | Brain Region | Reference |

| NMDA/AMPA Receptor Current Ratio | Chronic this compound + Stress | Normalized to control levels | Rat Hippocampus (CA3) | [1] |

| AMPA EPSC Amplitude | Acute this compound (10 µM) | Increased | Rat Hippocampus (CA3) | [1] |

| NMDA EPSC Amplitude | Acute this compound (10 µM) | Increased | Rat Hippocampus (CA3) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on synaptic plasticity.

Western Blotting for mTOR Signaling Proteins

Objective: To quantify the phosphorylation status of mTORC1 and its downstream effectors in response to this compound treatment.

Protocol:

-

Sample Preparation:

-

Culture primary hippocampal neurons from E18 rat embryos.

-

On DIV (days in vitro) 10, treat neurons with this compound (e.g., 50-100 µM) or vehicle for the desired duration (e.g., 4 days) under B27-deprived conditions to induce a toxic environment.[3]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-4E-BP1

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

(All antibodies typically used at a 1:1000 dilution)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

-

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in hippocampal slices.

Protocol:

-

Slice Preparation:

-

Anesthetize an adult rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

-

LTP Induction and this compound Application:

-

Apply this compound (e.g., 10 µM) to the perfusion bath and record for a further 20-30 minutes.[1]

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Express the fEPSP slope as a percentage of the pre-HFS baseline.

-

Compare the degree of potentiation between control and this compound-treated slices.

-

Golgi-Cox Staining for Dendritic Spine Analysis

Objective: To visualize and quantify changes in dendritic spine density and morphology in response to this compound treatment.

Protocol:

-

Tissue Preparation and Staining:

-

Perfuse the animal with saline followed by a fixative.

-

Dissect the brain and immerse it in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark.

-

Transfer the brain to a 30% sucrose (B13894) solution for cryoprotection.

-

Section the brain at 100-200 µm on a vibrating microtome.

-

Mount the sections on gelatin-coated slides.

-

Develop the staining by immersing the slides in ammonium (B1175870) hydroxide, followed by a fixing solution (e.g., Kodak Fixer).

-

Dehydrate the sections through an ethanol (B145695) series and clear with xylene.

-

-

Imaging and Analysis:

-

Image the stained neurons using a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion).

-

Select well-impregnated pyramidal neurons in the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Acquire z-stack images of dendritic segments.

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin or Imaris) to trace the dendrites and identify and count dendritic spines.

-

Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

-

Classify spines based on their morphology (e.g., thin, stubby, mushroom).

-

In Vivo Microdialysis for Glutamate (B1630785) Measurement

Objective: To measure extracellular glutamate levels in the amygdala of freely moving rats and assess the effect of this compound.

Protocol:

-

Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the basolateral or central nucleus of the amygdala using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline of glutamate levels, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for several hours post-injection.

-

-

Glutamate Analysis:

-

Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

-

-

Data Analysis:

-

Express glutamate concentrations as a percentage of the baseline levels.

-

Compare the time course of glutamate changes between the this compound and vehicle groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

This compound's Impact on Glutamatergic Synaptic Plasticity

Caption: this compound's modulation of glutamatergic signaling pathways.

This compound, BDNF, and mTORC1 Signaling Cascade

Caption: this compound's activation of the BDNF-mTORC1 signaling cascade.

Experimental Workflow for Western Blotting

Caption: General workflow for Western blotting analysis.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

This compound represents a paradigm shift in the understanding of antidepressant action, moving beyond the classical monoamine hypothesis to highlight the critical role of glutamatergic modulation and neurotrophic support in the treatment of stress-related disorders. Its ability to restore synaptic plasticity through a complex interplay of signaling pathways, including the potentiation of AMPA receptor function, enhancement of BDNF expression, and activation of the mTORC1 pathway, underscores its unique therapeutic profile. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the neurobiological mechanisms of this compound and to develop novel therapeutic strategies targeting synaptic plasticity. The continued investigation into the molecular intricacies of this compound's action holds significant promise for advancing our understanding and treatment of depression and other neuropsychiatric conditions.

References

- 1. This compound.com [this compound.com]

- 2. PS114. Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat pro-BDNF(pro Brain Derived Neurotrophic Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 10. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Tianeptine's Engagement with the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions and downstream signaling cascades initiated by the atypical antidepressant tianeptine (B1217405), focusing on its role as a full agonist at the µ-opioid receptor (MOR). This compound's unique pharmacological profile, distinct from classical opioids, presents a compelling area of research for the development of novel therapeutics. This document provides a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used to elucidate its mechanism of action.

Quantitative Analysis of this compound's Opioid Receptor Activity

This compound exhibits a significant affinity and functional agonism at the µ-opioid receptor, which is believed to be the primary mediator of its antidepressant and anxiolytic effects.[1][2] It also demonstrates weaker activity at the δ-opioid receptor (DOR) and is inactive at the κ-opioid receptor (KOR).[2][3] The following tables summarize the key quantitative data from various in vitro studies.

| Ligand | Receptor | Species | Parameter | Value | Reference |

| This compound | µ-Opioid (MOR) | Human | Kᵢ (Binding Affinity) | 383 ± 183 nM | [2][3][4] |

| This compound | µ-Opioid (MOR) | Human | EC₅₀ (G-protein Activation) | 194 ± 70 nM | [2] |

| This compound | µ-Opioid (MOR) | Mouse | EC₅₀ (G-protein Activation) | 641 ± 120 nM | [2] |

| This compound | µ-Opioid (MOR) | Mouse | EC₅₀ (cAMP Inhibition) | 1.03 ± 0.10 µM | [2] |

| This compound | δ-Opioid (DOR) | Human | Kᵢ (Binding Affinity) | >10 µM | [2][3] |

| This compound | δ-Opioid (DOR) | Mouse | EC₅₀ (G-protein Activation) | 14.5 ± 6.6 µM | [2] |

| This compound | δ-Opioid (DOR) | Mouse | EC₅₀ (cAMP Inhibition) | 9.46 ± 1.34 µM | [2] |

| MC5 (this compound Metabolite) | µ-Opioid (MOR) | Human | EC₅₀ (G-protein Activation) | 0.438 µM | [5] |

| MC5 (this compound Metabolite) | µ-Opioid (MOR) | Mouse | EC₅₀ (G-protein Activation) | 0.821 µM | [5] |

| MC5 (this compound Metabolite) | δ-Opioid (DOR) | Human | EC₅₀ (G-protein Activation) | >10 µM | [5] |

| MC5 (this compound Metabolite) | δ-Opioid (DOR) | Mouse | EC₅₀ (G-protein Activation) | >10 µM | [5] |

Table 1: Quantitative Binding and Functional Data for this compound and its Metabolite MC5 at Opioid Receptors.

Signaling Pathways and Experimental Workflows

This compound-Induced Mu-Opioid Receptor Signaling

This compound's binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade characteristic of Gαi/o protein activation. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This primary mechanism is believed to underpin many of this compound's therapeutic effects. One of the downstream effects of MOR activation is the upregulation of mTOR, which in turn stimulates the glutaminergic pathway.[6]

Experimental Workflow for Assessing MOR Agonism

The characterization of this compound as a MOR agonist involves a series of in vitro assays to determine its binding affinity and functional activity. The general workflow begins with preparing cell membranes expressing the receptor of interest, followed by radioligand binding assays to determine affinity, and functional assays like GTPγS binding and cAMP accumulation to measure agonist-induced receptor activation and downstream signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity at the µ-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

Radioligand: [³H]DAMGO.

-

Non-specific binding control: Naloxone (B1662785).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a constant concentration of [³H]DAMGO to all wells.

-

For non-specific binding determination, add a high concentration of naloxone (e.g., 10 µM) to a set of wells.

-

Add the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.

Materials:

-

Cell membranes expressing the human or mouse µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Unlabeled GTPγS for non-specific binding.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[7]

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer or unlabeled GTPγS (for non-specific binding).[7]

-

Add increasing concentrations of this compound or a reference agonist (e.g., DAMGO).[7]

-

Add the membrane suspension.[7]

-

Add GDP to a final concentration of 10-100 µM.[7]

-

Pre-incubate the plate at 30°C for 15 minutes.[7]

-

Initiate the reaction by adding [³⁵S]GTPγS.[7]

-

Incubate at 30°C for 60 minutes with gentle shaking.[7]

-

Terminate the assay by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Subtract non-specific binding to obtain specific binding.

-

Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[7]

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation, by measuring changes in intracellular cAMP levels.

Materials:

-

Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

384-well plates.

Procedure:

-

Seed the cells in 384-well plates and allow them to attach overnight.

-

Replace the medium with a stimulation buffer.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time at room temperature.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the this compound concentration to determine the EC₅₀ value.

Logical Relationships in this compound's MOR Activity

The antidepressant and analgesic effects of this compound are directly linked to its agonism at the µ-opioid receptor. This relationship has been established through studies using MOR knockout mice and MOR antagonists, which abolish these behavioral effects.[8][9] Interestingly, chronic this compound administration does not appear to induce tolerance or withdrawal symptoms to the same extent as classical opioids like morphine, suggesting a nuanced downstream signaling profile.[8]

References

- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound.com [this compound.com]

- 4. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Tianeptine's Dual Mechanism: A Technical Guide to its Action on Glutamate and Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405), an atypical antidepressant, presents a unique pharmacological profile characterized by its dual action on both the glutamatergic and opioid systems. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, moving beyond historical hypotheses to the current understanding of its function as a modulator of critical neurotransmitter pathways. This document details the experimental protocols and quantitative data that have elucidated this compound's interaction with glutamate (B1630785) and opioid receptors, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

Initially classified as a selective serotonin (B10506) reuptake enhancer (SSRE), the mechanism of action of this compound has been a subject of evolving research.[1] It is now understood that its primary therapeutic effects are not mediated by conventional monoaminergic pathways.[2] Instead, compelling evidence points to a complex interplay between the glutamatergic and opioid systems as the core of its pharmacological activity.[3][4] this compound's ability to modulate neuroplasticity and respond to stress is increasingly attributed to its effects on glutamate receptors, while its anxiolytic and antidepressant properties are also linked to its activity as a mu-opioid receptor (MOR) and delta-opioid receptor (DOR) agonist.[5][6] This guide will dissect the experimental evidence for this dual action, providing detailed methodologies and quantitative data for a thorough understanding of this compound's unique mechanism.

Interaction with the Opioid System

This compound acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR), with no significant activity at the kappa-opioid receptor (KOR).[4][6] This opioid receptor activity is crucial for its antidepressant and anxiolytic effects.[7]

Quantitative Data: Opioid Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human and mouse opioid receptors.

| Receptor | Species | Assay Type | Value | Reference |

| μ-Opioid Receptor (MOR) | Human | Radioligand Binding (Ki) | 383 ± 183 nM | [8] |

| Human | G-protein Activation (EC50) | 194 ± 70 nM | [8] | |

| Mouse | G-protein Activation (EC50) | 641 ± 120 nM | [8] | |

| δ-Opioid Receptor (DOR) | Human | Radioligand Binding (Ki) | >10 µM | [8] |

| Human | G-protein Activation (EC50) | 37.4 ± 11.2 µM | [8] | |

| Mouse | G-protein Activation (EC50) | 14.5 ± 6.6 µM | [8] | |

| κ-Opioid Receptor (KOR) | Human | Radioligand Binding | No appreciable activity | [4] |

| Human | G-protein Activation | Inactive | [6] |

Experimental Protocols

This protocol is adapted from methodologies used to determine the binding affinity of ligands to opioid receptors.[5][9]

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ-opioid receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ-opioid receptors.

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

-

This compound dilutions.

-

Naloxone (B1662785) (for non-specific binding).

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either this compound dilution, buffer (for total binding), or excess naloxone (for non-specific binding).

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-